3,4-diamino-2H-chromen-2-one 3,4-diamino-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 38464-23-2
VCID: VC21296763
InChI: InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2
SMILES: C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

3,4-diamino-2H-chromen-2-one

CAS No.: 38464-23-2

Cat. No.: VC21296763

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-diamino-2H-chromen-2-one - 38464-23-2

Specification

CAS No. 38464-23-2
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 3,4-diaminochromen-2-one
Standard InChI InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2
Standard InChI Key BBVQKTUQIJKCAD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N

Introduction

Chemical Structure and Properties

Molecular Structure

3,4-diamino-2H-chromen-2-one features the characteristic coumarin scaffold with amino (-NH₂) groups at positions 3 and 4. The coumarin core itself comprises a benzene ring fused with an α,β-unsaturated lactone (2-pyrone) ring. The lactone functionality includes a carbonyl group at position 2, which contributes significantly to the compound's chemical reactivity and biological properties.

The presence of amino groups at positions 3 and 4 creates a region of high electron density due to the electron-donating nature of these substituents. This electronic arrangement influences the reactivity, spectroscopic properties, and potential biological activities of the compound. The amino groups can participate in hydrogen bonding both as donors and acceptors, affecting the compound's solubility and interactions with biological macromolecules.

Electronic Properties

The electronic structure of 3,4-diamino-2H-chromen-2-one is significantly influenced by the presence of the two amino groups. As electron-donating groups, the amino substituents increase electron density in the pyrone ring, affecting various properties including:

  • Absorption characteristics in UV-visible spectroscopy

  • Fluorescence properties

  • Reactivity patterns, particularly toward electrophiles

  • Acid-base behavior

The compound would likely exhibit interesting fluorescence properties, as many amino-coumarins are known fluorophores. This characteristic could be valuable for applications in fluorescent probes and sensors for biological or environmental analysis.

Synthesis Methods

Nitration-Reduction Approach

One of the most probable synthetic routes would involve the nitration of coumarin followed by reduction of the nitro groups:

  • Nitration of the coumarin core structure to form a dinitro intermediate (3,4-dinitro-2H-chromen-2-one)

  • Reduction of the nitro groups to amino groups

This approach is supported by research on similar compounds, as seen in the synthesis of various nitro- and amino-coumarin derivatives . The nitration step typically employs nitric acid in the presence of sulfuric acid under controlled temperature conditions. The temperature of this reaction is critical for directing the nitro group to the desired positions on the coumarin ring .

The subsequent reduction of nitro groups to amino groups could be accomplished using reducing agents such as iron in glacial acetic acid, as described for similar transformations . Alternative reducing agents might include hydrogen with palladium catalysts or tin(II) chloride.

Direct Construction Approach

An alternative synthetic strategy might involve the direct construction of the coumarin scaffold with the amino groups already incorporated. This could potentially employ:

  • Pechmann condensation using appropriately substituted phenols and β-ketoesters

  • Perkin reaction modifications

  • Knoevenagel condensation approaches

Synthetic Challenges

The synthesis of 3,4-diamino-2H-chromen-2-one presents several challenges that would need to be addressed:

  • Regioselectivity in the nitration step to ensure the correct positioning of nitro groups

  • Preservation of the lactone functionality during the reduction step

  • Purification of the final product from isomeric byproducts and unreacted materials

Table 1: Potential Synthetic Routes for 3,4-Diamino-2H-Chromen-2-One

Synthetic ApproachKey IntermediatesReagentsAdvantagesChallenges
Nitration-Reduction3,4-dinitro-2H-chromen-2-oneHNO₃/H₂SO₄; Fe/AcOHEstablished methodology; Potential for high yieldRegioselectivity concerns; Possible side reactions
Pechmann CondensationSubstituted catechol; β-ketoester with amino functionalityAcid catalyst (H₂SO₄ or ZnCl₂)Direct incorporation of amino groupsLimited availability of starting materials; Possible cyclization issues
Perkin Reaction Modificationo-aminohydroxybenzaldehyde; N-acetylglycineAcetic anhydride; Sodium acetateOne-pot synthesis potentialControl of regioselectivity; Multiple steps

Chemical Reactivity

The reactivity of 3,4-diamino-2H-chromen-2-one would be largely governed by the amino groups and the lactone functionality. Drawing from information on related compounds, several reaction types can be anticipated.

Reactions of Amino Groups

Both amino groups in 3,4-diamino-2H-chromen-2-one would exhibit nucleophilic character, enabling participation in various reactions:

  • Acylation reactions with acid chlorides or anhydrides to form amide derivatives

  • Alkylation reactions with alkyl halides to form N-alkylated products

  • Condensation reactions with aldehydes or ketones to form Schiff bases

  • Diazotization reactions to form diazonium salts, which can undergo further transformations

The reactivity of the two amino groups might differ due to their distinct electronic environments, potentially allowing selective functionalization.

Reactions Involving the Lactone Group

The lactone functionality in the coumarin core contributes to the compound's reactivity:

  • Nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening under basic conditions

  • Participation in coordination with metal ions through the carbonyl oxygen

  • Influence on the reactivity of adjacent positions through electronic effects

Redox Behavior

The amino groups in 3,4-diamino-2H-chromen-2-one could participate in oxidation reactions:

  • Oxidation to nitroso or nitro compounds

  • Formation of azo compounds through diazotization followed by coupling reactions

  • Oxidative coupling reactions

Similar to related compounds like 4-amino-3-nitro-2H-chromen-2-one, 3,4-diamino-2H-chromen-2-one would likely form coordination compounds with metal ions through the amino groups and the carbonyl oxygen of the lactone ring.

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme InhibitionOther Activities
3,4-diamino-2H-chromen-2-onePredicted moderate to highPredicted moderatePotential kinase inhibitionPotential anti-inflammatory, antioxidant
4-amino-3-nitro-2H-chromen-2-oneDemonstratedDemonstrated cytotoxicityNot specifically reportedNot specifically reported
4,7-dimethyl-3,6-dinitro-2H-chromen-2-oneNot specifically reportedNot specifically reportedNot specifically reportedNot specifically reported
2-imino-2H-chromen derivativesNot specifically reportedEvaluated against cancer cell linesNot specifically reportedNot specifically reported

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 3,4-diamino-2H-chromen-2-one would be expected to show characteristic absorption bands:

  • N-H stretching vibrations for the primary amino groups: 3300-3500 cm⁻¹

  • C=O stretching of the lactone carbonyl: approximately 1700-1750 cm⁻¹

  • C=C stretching vibrations: 1600-1650 cm⁻¹

  • N-H bending vibrations: 1550-1650 cm⁻¹

  • C-O stretching: 1200-1300 cm⁻¹

These predictions are supported by IR data from related compounds, such as amino-coumarin derivatives discussed in the literature .

¹H NMR

The ¹H NMR spectrum of 3,4-diamino-2H-chromen-2-one would likely show:

  • Signals for aromatic protons in the benzene ring (approximately δ 7.0-8.0 ppm)

  • Signals for the NH₂ protons (approximately δ 4.0-6.0 ppm)

  • Absence of signals for positions 3 and 4, confirming substitution at these positions

¹³C NMR

The ¹³C NMR spectrum would be expected to show:

  • Signal for the lactone carbonyl carbon (approximately δ 160-170 ppm)

  • Signals for carbons bearing amino groups at positions 3 and 4 (likely at distinctive chemical shifts)

  • Signals for the remaining aromatic and pyrone ring carbons (approximately δ 110-150 ppm)

UV-Visible Spectroscopy

The UV-Visible spectrum would likely show:

  • Absorption bands corresponding to π→π* transitions in the aromatic and pyrone systems

  • Bathochromic shifts compared to unsubstituted coumarin due to the electron-donating amino groups

  • Potential for interesting fluorescence properties, as commonly observed with amino-coumarins

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak corresponding to the molecular weight of 3,4-diamino-2H-chromen-2-one

  • Fragmentation patterns potentially involving loss of NH₂, NH₃, CO, and other characteristic fragments of the coumarin core

Table 3: Predicted Spectroscopic Data for 3,4-Diamino-2H-Chromen-2-One

Spectroscopic MethodExpected FeaturesApproximate Values
IRN-H stretching (amino)3300-3500 cm⁻¹
IRC=O stretching (lactone)1700-1750 cm⁻¹
IRC=C stretching1600-1650 cm⁻¹
IRN-H bending1550-1650 cm⁻¹
¹H NMRAromatic protonsδ 7.0-8.0 ppm
¹H NMRNH₂ protonsδ 4.0-6.0 ppm
¹³C NMRLactone carbonylδ 160-170 ppm
¹³C NMRC-NH₂ carbonsδ 120-140 ppm
UV-Visπ→π* transitions300-350 nm

Comparison with Related Compounds

Structural Comparison

3,4-diamino-2H-chromen-2-one can be compared with several related coumarin derivatives to understand its distinctive features:

Comparison with 4-Amino-3-nitro-2H-chromen-2-one

4-amino-3-nitro-2H-chromen-2-one features an amino group at position 4 and a nitro group at position 3. The key differences include:

  • Electronic effects: 3,4-diamino-2H-chromen-2-one has electron-donating groups at both positions, while 4-amino-3-nitro-2H-chromen-2-one has an electron-donating group at position 4 and an electron-withdrawing group at position 3.

  • Reactivity: The nitro group in 4-amino-3-nitro-2H-chromen-2-one can be reduced to an amino group using reducing agents, potentially providing a synthetic route to 3,4-diamino-2H-chromen-2-one.

  • Biological activity: The difference in electronic distribution would likely result in different biological activity profiles, though both compounds might share some common activities.

Comparison with Other Disubstituted Coumarins

Other disubstituted coumarins, such as 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 3-acetyl-6-hydroxy-2H-chromen-2-one , differ from 3,4-diamino-2H-chromen-2-one in the nature and position of substituents:

  • 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one has electron-withdrawing nitro groups at positions 3 and 6, and electron-donating methyl groups at positions 4 and 7 .

  • 3-acetyl-6-hydroxy-2H-chromen-2-one has an electron-withdrawing acetyl group at position 3 and an electron-donating hydroxy group at position 6 .

These differences in substitution patterns result in distinct electronic distributions, affecting chemical reactivity, spectroscopic properties, and biological activities.

Functional Comparison

The functional comparison of 3,4-diamino-2H-chromen-2-one with related compounds highlights the unique properties conferred by the 3,4-diamino substitution pattern:

  • Reactivity: The presence of two amino groups provides multiple sites for chemical modification, enabling the synthesis of various derivatives through selective functionalization.

  • Spectroscopic properties: The dual amino substitution pattern would likely result in distinctive spectroscopic characteristics, particularly in UV-visible and fluorescence spectroscopy.

  • Biological activity: The unique electronic distribution created by the 3,4-diamino substitution pattern would likely result in a specific profile of biological activities, potentially different from other disubstituted coumarins.

Table 4: Comparison of 3,4-Diamino-2H-Chromen-2-One with Related Compounds

CompoundSubstituentsElectronic EffectsAnticipated Relative Solubility in WaterPotential Applications
3,4-diamino-2H-chromen-2-one3-NH₂, 4-NH₂Electron-donating at both positionsModeratePharmaceutical, fluorescent probes, synthetic intermediate
4-amino-3-nitro-2H-chromen-2-one3-NO₂, 4-NH₂Mixed effectsLowerAntimicrobial, anticancer agents
4,7-dimethyl-3,6-dinitro-2H-chromen-2-one3-NO₂, 4-CH₃, 6-NO₂, 7-CH₃Mixed effectsLowNot specifically reported
3-acetyl-6-hydroxy-2H-chromen-2-one3-COCH₃, 6-OHMixed effectsModerateNot specifically reported

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